molecular formula C5H10N2O2 B1221510 N-Nitroso-3-hydroxypiperidine CAS No. 55556-85-9

N-Nitroso-3-hydroxypiperidine

Cat. No.: B1221510
CAS No.: 55556-85-9
M. Wt: 130.15 g/mol
InChI Key: QCVPQZJTIBYSOX-UHFFFAOYSA-N
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Description

N-Nitroso-3-hydroxypiperidine, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-Nitroso-3-hydroxypiperidine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves cytochrome P450 enzymes, which are responsible for the metabolic activation of this compound. This compound undergoes α-hydroxylation, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can result in the modification of proteins and DNA, potentially leading to mutagenic and carcinogenic effects.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it has been identified as a potent esophageal carcinogen in rats . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the metabolic activation of this compound by cytochrome P450 enzymes can lead to the formation of DNA adducts, which can interfere with normal cellular processes and promote carcinogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to cellular macromolecules, such as proteins and DNA . The binding interactions can result in enzyme inhibition or activation, as well as changes in gene expression. For instance, the formation of DNA adducts can cause mutations and disrupt normal cellular functions, contributing to the carcinogenic potential of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the formation of DNA adducts and other reactive intermediates can persist over time, leading to sustained cellular damage and an increased risk of carcinogenesis . Additionally, the stability of this compound in various experimental conditions can affect its overall impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause minimal cellular damage, while higher doses can lead to significant toxic and adverse effects . For example, high doses of this compound have been associated with increased DNA damage and a higher incidence of tumors in animal studies . Understanding the dosage effects is crucial for assessing the potential risks and benefits of this compound in biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways that include its activation by cytochrome P450 enzymes. The key metabolic activation pathway is α-hydroxylation, which leads to the formation of reactive intermediates . These intermediates can interact with cellular macromolecules, resulting in the modification of proteins and DNA. The metabolic pathways of this compound are essential for understanding its biochemical properties and potential effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be taken up by cells and distributed to different cellular compartments, where it can exert its effects . The localization and accumulation of this compound within specific tissues can impact its overall activity and function.

Subcellular Localization

This compound can localize to specific subcellular compartments, where it can influence its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its molecular mechanisms and potential effects on cellular processes.

Properties

IUPAC Name

1-nitrosopiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-5-2-1-3-7(4-5)6-9/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVPQZJTIBYSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875580
Record name N-Nitroso-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.000225 [mmHg]
Record name N-Nitroso-3-hydroxypiperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21290
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

55556-85-9
Record name 1-Nitroso-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55556-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitroso-3-hydroxypiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitroso-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ascorbic acid influence the metabolism of N-nitrosopiperidine in liver microsomes?

A: The research paper "Effect of ascorbic acid and some reducing agents on N-nitrosopiperidine metabolism by liver microsomes" [] investigates the role of ascorbic acid in the oxidation of N-nitrosopiperidine by guinea pig liver microsomes. The study found that ascorbic acid can decrease the yield of specific N-nitrosopiperidine metabolites, namely N-nitroso-3-hydroxypiperidine and N-nitroso-4-hydroxypiperidine. This effect was observed in both untreated liver microsomes and those pretreated with phenobarbital and 3-methylcholranthrene, although the specific response varied slightly between the two. The study suggests that ascorbic acid may interfere with the enzymatic pathways responsible for producing these specific metabolites during N-nitrosopiperidine oxidation.

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